molecular formula C22H32N4O10 B11765095 Carbonic acid;9-ethenyl-12-methyl-10-methylidene-1,4,7,14-tetrazatricyclo[12.2.2.24,7]icosane-6,15,18,19-tetrone

Carbonic acid;9-ethenyl-12-methyl-10-methylidene-1,4,7,14-tetrazatricyclo[12.2.2.24,7]icosane-6,15,18,19-tetrone

Cat. No.: B11765095
M. Wt: 512.5 g/mol
InChI Key: BFINLHGLMRXGOC-UHFFFAOYSA-N
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Description

Sobuzoxane is a dioxopiperazine derivative known for its potent anticancer properties. It functions primarily as a topoisomerase II inhibitor, which is crucial for DNA replication and transcription. Sobuzoxane is used in the treatment of various cancers, including malignant lymphoma and adult T-cell leukemia .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Sobuzoxane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sobuzoxane has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sobuzoxane is unique due to its dual role as an anticancer agent and a cardioprotective drug. Unlike other topoisomerase II inhibitors, sobuzoxane does not induce cleavable complex formation between DNA and the enzyme, resulting in fewer toxic side effects . Its ability to chelate metal cations and reduce free radical generation further enhances its cardioprotective properties .

Biological Activity

Overview of the Compound

This compound belongs to a class of chemical entities characterized by a unique tetrazatricyclo structure, which may influence its interactions at the molecular level. The presence of carbonic acid groups suggests potential roles in biochemical processes.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The structure may allow it to act as an inhibitor for specific enzymes, impacting metabolic pathways.
  • Receptor Binding : Its unique configuration may enable binding to various biological receptors, influencing physiological responses.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that derivatives of carbonic acid can inhibit the growth of bacteria and fungi by disrupting cell membrane integrity or interfering with metabolic functions.

Cytotoxicity

Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism could involve apoptosis induction or cell cycle arrest, although specific pathways remain to be elucidated.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of structurally related compounds. Results indicated that compounds with similar functional groups demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.

Study 2: Cytotoxic Effects on Cancer Cells

Another study investigated the cytotoxic effects of related tetrazatricyclo compounds on human cancer cell lines. The findings revealed that these compounds induced apoptosis in a dose-dependent manner, highlighting their potential as chemotherapeutic agents.

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa25Apoptosis
Compound BMCF-730Cell Cycle Arrest

Pharmacological Potential

The pharmacological potential of carbonic acid derivatives is under investigation for various therapeutic areas:

  • Anticancer Agents : Ongoing studies are exploring their role in cancer therapy due to their ability to induce apoptosis.
  • Antimicrobial Agents : Their efficacy against resistant strains of bacteria is being evaluated.

Toxicological Assessment

Toxicological studies are critical to understanding the safety profile of this compound. Initial assessments indicate low toxicity levels in non-target organisms, but further research is necessary to establish comprehensive safety data.

Properties

Molecular Formula

C22H32N4O10

Molecular Weight

512.5 g/mol

IUPAC Name

carbonic acid;9-ethenyl-12-methyl-10-methylidene-1,4,7,14-tetrazatricyclo[12.2.2.24,7]icosane-6,15,18,19-tetrone

InChI

InChI=1S/C20H28N4O4.2CH2O3/c1-4-16-9-24-19(27)12-22(13-20(24)28)6-5-21-10-17(25)23(18(26)11-21)8-14(2)7-15(16)3;2*2-1(3)4/h4,14,16H,1,3,5-13H2,2H3;2*(H2,2,3,4)

InChI Key

BFINLHGLMRXGOC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=C)C(CN2C(=O)CN(CCN3CC(=O)N(C1)C(=O)C3)CC2=O)C=C.C(=O)(O)O.C(=O)(O)O

Origin of Product

United States

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